7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNHVMLOCIZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
This classical method involves cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or other Lewis acids. For example, 3,4-dimethoxyphenethylamine derivatives undergo formylation followed by cyclization to form the tetrahydroisoquinoline core. Adapting this route, chlorinated precursors could be used to introduce the 7-chloro group prior to nitration.
Pictet-Spengler Reaction
Though less common for nitro-substituted derivatives, this method condenses β-arylethylamines with aldehydes or ketones under acidic conditions. Modifications using chlorinated aldehydes or nitration post-cyclization may be applicable.
One-Pot Multistep Syntheses
Recent advancements, such as the method described in CN110845410A, demonstrate efficient one-pot sequences combining formylation, cyclization, and functional group interconversion. Such approaches reduce purification steps and improve yields (e.g., >75% for analogous compounds).
Functionalization of the Tetrahydroisoquinoline Core
Nitration at Position 6
Introducing the nitro group requires careful regioselectivity. Electrophilic nitration (HNO₃/H₂SO₄) favors electron-rich aromatic positions, but steric and directing effects from existing substituents (e.g., chloro at position 7) influence outcomes. In tetrahydroisoquinolines, nitration typically occurs at position 6 due to the activating effect of the adjacent nitrogen.
Example Protocol:
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Dissolve 7-chloro-1,2,3,4-tetrahydroisoquinoline in concentrated sulfuric acid at 0°C.
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Gradually add fuming nitric acid (90%) while maintaining temperature <10°C.
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Stir for 4–6 hours, quench with ice, and neutralize with aqueous NaHCO₃.
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Extract with dichloromethane, dry over Na₂SO₄, and purify via recrystallization.
Yield: 60–70% (reported for analogous nitro-substituted tetrahydroisoquinolines).
Chlorination at Position 7
Chlorine can be introduced via:
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Direct electrophilic substitution using Cl₂ or SO₂Cl₂ (requires activating groups).
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Sandmeyer reaction on a diazonium salt intermediate.
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Use of chlorinated starting materials (e.g., 3-chloro-4-methoxyphenethylamine).
Integrated Synthesis Routes for this compound
Route A: Sequential Chlorination and Nitration
Route B: One-Pot Cyclization and Functionalization
Adapting the method from CN110845410A:
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Formylation: React 3-chloro-4-nitrophenethylamine with ethyl formate under reflux.
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Cyclization: Add oxalyl chloride and phosphotungstic acid catalyst.
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Workup: Precipitate product with methanol, filter, and dry.
Yield: ~70% (extrapolated from analogous reactions).
Catalytic and Reaction Optimization
Catalysts for Cyclization
Solvent and Temperature Effects
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Polar Aprotic Solvents (DMF, CH₃CN): Favor nitration and chlorination by stabilizing ionic intermediates.
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Low-Temperature Nitration (0–10°C): Minimizes byproducts like dinitro derivatives.
Analytical and Characterization Data
Challenges and Limitations
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Regioselectivity in Nitration: Competing nitration at positions 5 or 8 necessitates careful control of reaction conditions.
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Stability of Intermediates: Chloro-nitro intermediates may decompose under prolonged heating.
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Purification Difficulties: Similar polarity of byproducts requires high-resolution chromatography.
Industrial-Scale Considerations
The one-pot method from CN110845410A offers scalability advantages:
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Cost Efficiency: Reagents like ethyl formate and oxalyl chloride are commercially available.
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Waste Reduction: Fewer isolation steps minimize solvent waste.
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Safety: Avoids high-pressure hydrogenation used in alternative routes.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 7-Amino-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes or polymers .
Mechanism of Action
The mechanism of action of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and chloro functional groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Properties of Tetrahydroisoquinoline Derivatives
*THIQ = 1,2,3,4-tetrahydroisoquinoline
Key Observations :
Table 2: Functional Group Impact on Bioactivity
Key Insights :
- Nitro Group Role : While 7-Chloro-6-nitro-THIQ’s bioactivity is undocumented, nitro-containing analogs like 2-Benzyl-6-nitro-THIQ HCl are explored for central nervous system (CNS) applications due to nitro’s electron-deficient properties .
- Hydroxy vs. Nitro : CKD712’s dihydroxy groups (C6,7) contrast with nitro substituents, enabling distinct mechanisms (e.g., VEGF induction vs. electrophilic reactivity) .
Biological Activity
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline (7C6NTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of 7C6NTHIQ, detailing its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7C6NTHIQ is CHClNO. The presence of both chloro and nitro groups on the isoquinoline scaffold imparts unique chemical properties that influence its biological activity. The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for neurological applications.
Target Interactions
7C6NTHIQ interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Specifically, it may influence dopaminergic pathways, which are crucial in conditions like Parkinson's disease.
Biochemical Pathways
The compound affects several biochemical pathways, leading to its diverse biological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells through various signaling pathways . The nitro group enhances reactivity towards reduction reactions, which can lead to the formation of active metabolites that exert biological effects.
Antitumor Activity
7C6NTHIQ has demonstrated significant antitumor properties. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against breast cancer cells (MCF-7) with IC values comparable to established chemotherapeutics .
Neuroprotective Effects
Research indicates that 7C6NTHIQ may possess neuroprotective effects by modulating neurotransmitter systems. This property positions it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .
Pharmacokinetics
The pharmacokinetic profile of 7C6NTHIQ suggests high bioavailability and the ability to penetrate the BBB. This characteristic is essential for compounds targeting central nervous system disorders. Studies indicate that the compound undergoes metabolic transformations that may enhance its therapeutic efficacy while minimizing toxicity.
Case Studies
- Antitumor Efficacy : A study evaluating the anticancer potential of various tetrahydroisoquinoline derivatives found that 7C6NTHIQ effectively induced apoptosis in MCF-7 cells through caspase activation pathways .
- Neuroprotection : In a model of neurodegeneration, 7C6NTHIQ was shown to reduce oxidative stress markers and improve cognitive functions in animal models, suggesting its role in protecting neuronal integrity.
Q & A
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., 227.63 g/mol for C₉H₈ClN₂O₂). Fragmentation patterns confirm the tetrahydroisoquinoline backbone .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of substituents on the tetrahydroisoquinoline core?
Q. Advanced
- Substituent variation : Synthesize analogs with modifications at positions 6 and 7 (e.g., replacing nitro with methoxy or chloro with fluoro) .
- In vitro assays : Test binding affinity to receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like monoamine oxidases .
- Data correlation : Use regression analysis to link electronic (Hammett σ) or steric (Taft Es) parameters of substituents to activity trends .
How can contradictory pharmacological data for this compound derivatives be resolved?
Q. Advanced
- Standardized assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Purity validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .
- Mechanistic studies : Employ knockout cell lines or selective inhibitors to isolate target pathways (e.g., confirm MAO-B inhibition via enzyme activity assays) .
- Meta-analysis : Aggregate data from multiple studies to identify consensus trends .
What strategies improve the solubility and bioavailability of this compound in preclinical studies?
Q. Advanced
- Salt formation : Convert the free base to hydrochloride salts (common for tetrahydroisoquinolines) to enhance aqueous solubility .
- Prodrug design : Introduce ester or amide groups at the 1-position for hydrolytic activation in vivo .
- Nanocarriers : Use liposomal encapsulation or cyclodextrin complexes to improve plasma stability .
How can reaction conditions be optimized to scale up synthesis without compromising yield?
Q. Advanced
- Catalyst screening : Test transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for nitro group reduction .
- Solvent selection : Replace dichloromethane with biodegradable solvents (e.g., 2-MeTHF) for greener chemistry .
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times .
What are the best practices for analyzing metabolic stability and toxicity in early-stage research?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human or rodent) to measure CYP450-mediated degradation .
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- In silico prediction : Use software like ADMET Predictor to estimate hepatotoxicity and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
